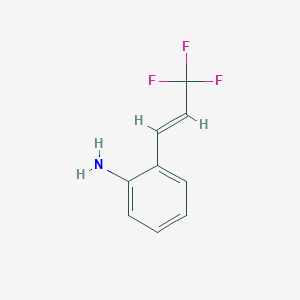
2-(3,3,3-Trifluoro-1-propenyl)benzeneamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3,3-Trifluoro-1-propenyl)benzeneamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a propenyl chain, which is further connected to a benzene ring with an amine group
作用機序
Target of Action
It is structurally similar to lambda-cyhalothrin , a synthetic type II pyrethroid insecticide, which primarily targets voltage-gated sodium channels in the nervous system of insects .
Mode of Action
Pyrethroids like lambda-cyhalothrin prolong the opening of sodium channels, leading to hyperexcitation and eventual paralysis of the insect’s nervous system . It’s plausible that 2-(3,3,3-Trifluoro-1-propenyl)benzeneamine may exhibit a similar mode of action.
Biochemical Pathways
Lambda-cyhalothrin, a structurally similar compound, has been shown to induce oxidative stress and inflammation in the liver of exposed rats . This suggests that this compound might also impact similar biochemical pathways.
Pharmacokinetics
Lambda-cyhalothrin is known to be metabolized into several compounds, including 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-cyclopropane carboxylic acid (cfmp) and 3-phenoxybenzoic acid (3-pba), which accumulate in the liver tissues . This suggests that this compound might have similar pharmacokinetic properties.
Result of Action
Exposure to lambda-cyhalothrin has been shown to significantly increase markers of hepatic oxidative stress and inflammation in a time-dependent and dose-dependent manner . This suggests that this compound might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. It’s worth noting that lambda-cyhalothrin, a structurally similar compound, is commonly used in residential and agricultural areas , suggesting that environmental conditions in these areas could potentially influence its action and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Trifluoro-1-propenyl)benzeneamine typically involves the reaction of 3,3,3-trifluoropropene with aniline under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 3,3,3-trifluoropropene is reacted with aniline in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
2-(3,3,3-Trifluoro-1-propenyl)benzeneamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles like halides, amines, or thiols; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzeneamine derivatives with various functional groups.
科学的研究の応用
2-(3,3,3-Trifluoro-1-propenyl)benzeneamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential biological activity, including its role as a ligand in biochemical assays and its interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds with enhanced bioavailability and stability.
Industry: Utilized in the production of advanced materials, such as fluoropolymers and specialty chemicals, due to its unique chemical properties.
類似化合物との比較
Similar Compounds
2-Bromo-3,3,3-trifluoro-1-propene: A related compound with a bromine atom instead of an amine group, used in similar synthetic applications.
3,3,3-Trifluoropropene: A simpler analog without the benzene ring, used as a precursor in the synthesis of various fluorinated compounds.
Trifluoromethylbenzene: A compound with a trifluoromethyl group directly attached to a benzene ring, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(3,3,3-Trifluoro-1-propenyl)benzeneamine is unique due to the presence of both a trifluoromethyl group and an amine group, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and material science.
特性
IUPAC Name |
2-[(E)-3,3,3-trifluoroprop-1-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-6H,13H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNTYJRDRBDXIR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

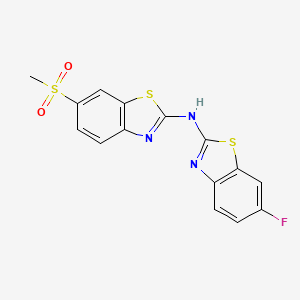
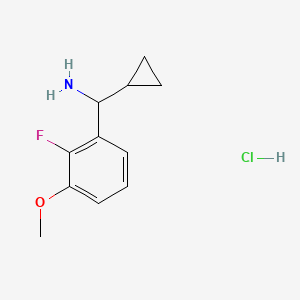

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B3007440.png)
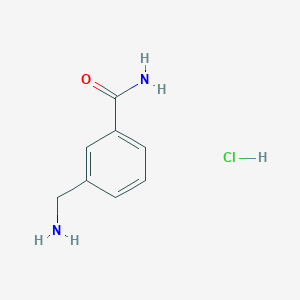
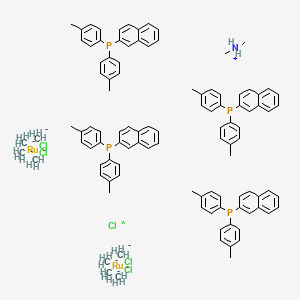
![[2,3'-Bipyridin]-6'-amine dihydrochloride](/img/structure/B3007450.png)
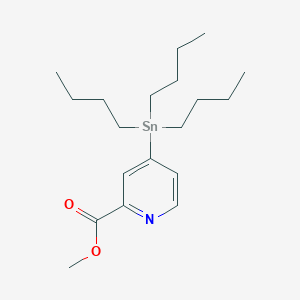

![5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3007453.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline;dihydrochloride](/img/structure/B3007454.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3007455.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3007457.png)
